5,7-Dichlorothiazolo[5,4-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of thiazolo[5,4-d]pyrimidines, including derivatives such as 5,7-dichlorothiazolo[5,4-d]pyrimidine, can be achieved through various synthetic routes. For instance, Liu et al. (2005) described a single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines by reacting commercially available 4,6-dichloro-5-aminopyrimidine with isothiocyanates, which proceeds in good to excellent yields (Liu, Patch, Schubert, & Player, 2005). Chen et al. (2012) developed a facile and efficient method for synthesizing 5,7-disubstituted thiazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones, showcasing the versatility of thiazolopyrimidine chemistry (Chen, Li, Zhou, Song, & Xu, 2012).
Molecular Structure Analysis
The molecular structure of thiazolopyrimidines, including 5,7-dichlorothiazolo[5,4-d]pyrimidine, is characterized by the fusion of thiazole and pyrimidine rings. This structural arrangement contributes to the compound's chemical stability and reactivity. The crystal structure of thiazolopyrimidine derivatives has been determined using X-ray crystallography, providing detailed insights into their 3D arrangement and molecular interactions (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).
Chemical Reactions and Properties
Thiazolopyrimidines undergo a range of chemical reactions, facilitating the introduction of diverse functional groups and the synthesis of novel derivatives. For example, Lim et al. (2021) described a traceless solid-phase synthesis approach for thiazolo[4,5-d]pyrimidine libraries, showcasing the compound's versatility for drug discovery (Lim, Abdildinova, & Gong, 2021).
Scientific Research Applications
Synthesis and Application in Drug Development :
- Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines : A process for preparing 2-amino-7-chlorothiazolo[5,4-d]pyrimidines was developed, showcasing their utility as intermediates in synthesizing differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines, which have potential applications in drug development (Liu, Patch, Schubert, & Player, 2005).
Anticancer Activities :
- Thiazolo[5,4-d]pyrimidines in Anticancer Research : Thiazolo[5,4-d]pyrimidines have shown significant antiproliferative and apoptosis-inducing activity against various cancer cell lines, including lung, epidermal, glioblastoma, pancreatic, prostate, leukemia, and breast cancer cells (Singh et al., 2013).
Antimicrobial and Antifungal Properties :
- Antimicrobial Activity of Pyrimidine Derivatives : Certain thiazolo[5,4-d]pyrimidine derivatives exhibit promising antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).
Immunosuppressive Agents :
- Novel Immunosuppressive Agents : Thiazolo[5,4-d]pyrimidines have been identified as a new class of immunosuppressive agents, showing potent activity in assays related to organ transplantation rejection and demonstrating in vivo efficacy (Jang et al., 2011).
Synthesis for Drug Discovery Libraries :
- Facile and Efficient Synthesis for Drug Discovery : An efficient approach for the synthesis of 5,7-disubstituted thiazolo[5,4-d]pyrimidines was developed, useful for constructing drug discovery libraries due to the easy availability of substrates and structural diversity (Chen et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBGDWLYHQAUQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346104 | |
Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichlorothiazolo[5,4-d]pyrimidine | |
CAS RN |
13479-88-4 | |
Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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